1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid
Overview
Description
1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The compound is also known as PEPA or NMDA receptor antagonist and has been studied for its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid involves blocking the NMDA receptor, which is responsible for the excitatory neurotransmission in the brain. By blocking this receptor, the compound can reduce the excessive neuronal activity that is associated with various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound can reduce the levels of glutamate, which is an excitatory neurotransmitter in the brain. It can also increase the levels of GABA, which is an inhibitory neurotransmitter. These effects can lead to a reduction in neuronal hyperactivity and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid in lab experiments are its high potency and specificity for the NMDA receptor. The compound can be used to study the role of the NMDA receptor in various neurological disorders. However, the limitations of using this compound are its potential toxicity and side effects, which need to be carefully monitored.
Future Directions
There are several future directions for research on 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid. One direction is to investigate its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study the effects of the compound on other neurotransmitter systems in the brain. Additionally, research can be done to optimize the synthesis process and improve the yield and purity of the compound.
Scientific Research Applications
1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential therapeutic properties. The compound has been shown to act as an NMDA receptor antagonist, which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
1-[2-oxo-2-(2-phenylethylamino)ethyl]pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(10-17-9-7-12(16-17)14(19)20)15-8-6-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10H2,(H,15,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOYMMMKMRBFHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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